molecular formula C7H6Cl2N2O2 B1426184 Ethyl 5,6-dichloropyrimidine-4-carboxylate CAS No. 1097250-57-1

Ethyl 5,6-dichloropyrimidine-4-carboxylate

Cat. No. B1426184
CAS RN: 1097250-57-1
M. Wt: 221.04 g/mol
InChI Key: RJPGVCWUVPVWGX-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloropyrimidine-4-carboxylate is a compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 . It is used in various fields, including agriculture and medicine.


Synthesis Analysis

The synthesis of Ethyl 5,6-dichloropyrimidine-4-carboxylate and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for Ethyl 5,6-dichloropyrimidine-4-carboxylate is 1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

Ethyl 5,6-dichloropyrimidine-4-carboxylate serves as a versatile building block in organic synthesis. Its dichloropyrimidine ring is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the development of new drugs. It acts as an intermediate in the synthesis of molecules with potential therapeutic effects. Its role in creating novel pyrimidine derivatives is particularly significant, given that many drugs on the market contain a pyrimidine scaffold .

Agrochemical Development

The agricultural industry benefits from the applications of Ethyl 5,6-dichloropyrimidine-4-carboxylate in developing new pesticides and herbicides. By modifying the pyrimidine core, researchers can create compounds that target specific pests or weeds without harming crops .

Material Science

This compound finds applications in material science, particularly in the development of new polymers. Its incorporation into polymer chains can enhance the material properties, such as thermal stability and resistance to degradation .

Biochemical Reagent

As a biochemical reagent, Ethyl 5,6-dichloropyrimidine-4-carboxylate is used in various biochemical assays. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate biological pathways or discover new enzyme inhibitors .

Peptide Synthesis

In peptide synthesis, this compound is employed as a precursor for the introduction of pyrimidine-based nucleosides into peptides. This is crucial for the study of nucleopeptides and their potential biological activities .

Dye and Pigment Industry

The dye and pigment industry uses Ethyl 5,6-dichloropyrimidine-4-carboxylate as an intermediate in the synthesis of complex dyes. These dyes have applications in textiles, inks, and coatings, providing colorfast and durable pigments .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 5,6-dichloropyrimidine-4-carboxylate are used as standards or reagents in chromatography and spectroscopy. They aid in the accurate quantification and identification of substances in complex mixtures .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should also be avoided. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

ethyl 5,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPGVCWUVPVWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727160
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-dichloropyrimidine-4-carboxylate

CAS RN

1097250-57-1
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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